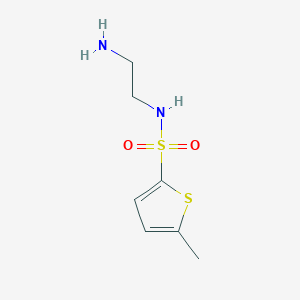
2-(3-アミノフェニル)-N-メチルアセトアミド
説明
2-(3-aminophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成:シッフ塩基の合成中間体
シッフ塩基は、第一級アミンとカルボニル化合物の縮合によって形成されるイミン基を持つ化合物です。 2-(3-アミノフェニル)-N-メチルアセトアミドは、医薬品、工業化学、および配位化合物における配位子としての用途を持つシッフ塩基の合成のための出発物質として役立ちます .
センサー技術:バイオマーカー検出
分子インプリントポリマー(MIP)は、標的分子に合わせた特定の空洞を持つように設計されています。 2-(3-アミノフェニル)-N-メチルアセトアミドは、バイオマーカーの検出のためのMIPの作成に使用でき、センサー技術の進歩に貢献します .
作用機序
Target of Action
The primary target of 2-(3-aminophenyl)-N-methylacetamide is the Folate Receptor Alpha (FolRα) . This receptor plays a crucial role in the uptake of folate, a vitamin that is essential for many cellular processes, including DNA synthesis and repair .
Mode of Action
2-(3-aminophenyl)-N-methylacetamide interacts with its target, the Folate Receptor Alpha, by binding to it with high affinity . This binding triggers the internalization of the compound into target positive cells . Once inside the cell, the compound releases a cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin targets tubulin, a protein that is critical for maintaining cell structure and conducting cell division .
Biochemical Pathways
The primary biochemical pathway affected by 2-(3-aminophenyl)-N-methylacetamide is the tubulin polymerization pathway . By releasing the cytotoxin 3-aminophenyl hemiasterlin, the compound disrupts the polymerization of tubulin, leading to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is noted that the compound is stable in circulation with no change in the drug-antibody ratio for up to 21 days and has a half-life of 64 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of 2-(3-aminophenyl)-N-methylacetamide is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . The compound induces cytotoxic and immunologic cell death , leading to a reduction in tumor size .
Action Environment
The action of 2-(3-aminophenyl)-N-methylacetamide can be influenced by environmental factors such as the presence of other drugs. For example, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . .
生化学分析
Biochemical Properties
It is known that aminophenyl compounds can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions depends on the specific context and conditions.
Cellular Effects
Compounds with similar structures have been shown to have significant effects on various types of cells They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
2-(3-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEMWAFRDCOQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651557 | |
| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58730-35-1 | |
| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


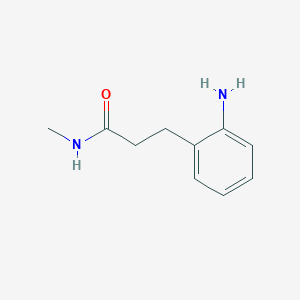
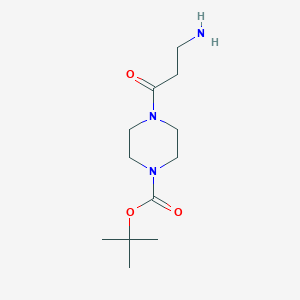
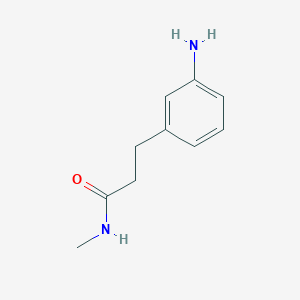

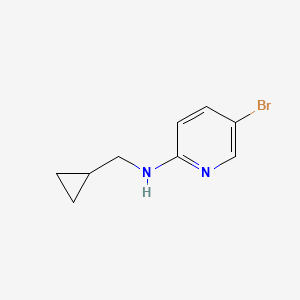
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
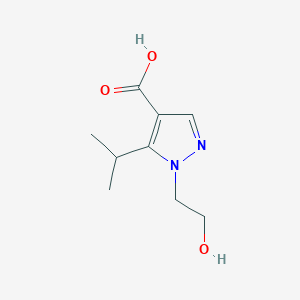

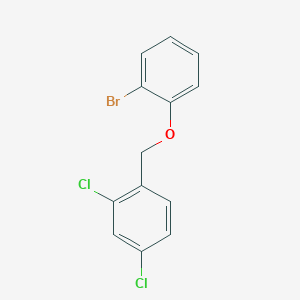
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
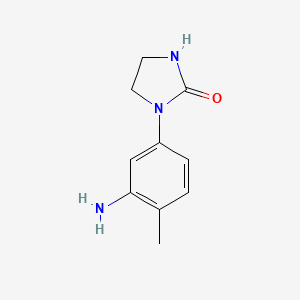
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
